molecular formula C8H12F2O2 B2764707 1-(Difluoromethyl)cyclohexane-1-carboxylic acid CAS No. 1781320-56-6

1-(Difluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B2764707
CAS No.: 1781320-56-6
M. Wt: 178.179
InChI Key: SJBBIXFGRIPQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)cyclohexane-1-carboxylic acid (CAS 1955558-05-0) is a high-purity, fluorinated organic compound offered as a critical building block for advanced research and development. With a molecular formula of C8H13F2NO2 and a molecular weight of 193.19 g/mol, this compound features a cyclohexane ring system simultaneously substituted with a difluoromethyl group and a 1-amino-1-carboxylic acid motif. This structure makes it a valuable scaffold in pharmaceutical and agrochemical research, particularly for creating novel molecules with improved metabolic stability, bioavailability, and binding affinity. The strategic incorporation of fluorine and the sterically defined cyclohexane ring are pivotal for modulating the physicochemical properties of lead compounds. In medicinal chemistry, this acid serves as a key intermediate for designing mechanism-based inactivators of enzymes, such as γ-aminobutyric acid aminotransferase (GABA-AT), which is a target for treating addiction and epilepsy . Furthermore, its structural similarity to other difluoromethyl-substituted carboxylic acids, which are utilized in the synthesis of complex pyrazole-based fungicides, underscores its potential in developing new crop protection agents . The synthetic utility of this compound is supported by established industrial processes for analogous cyclohexanecarboxylic acid derivatives, which often involve sophisticated hydrogenation and purification techniques to ensure high quality and batch-to-batch consistency . This product is intended for research purposes only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on the consistent quality of this reagent to secure their innovative projects in life science and diagnostic supply chains.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c9-6(10)8(7(11)12)4-2-1-3-5-8/h6H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBBIXFGRIPQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781320-56-6
Record name 1-(difluoromethyl)cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

1-(Difluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The carboxylic acid group may also play a role in the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Property 1-(Difluoromethyl)-cyclohexane-1-carboxylic Acid 1-(Trifluoromethyl)-cyclohexane-1-carboxylic Acid 1-(Carboxymethyl)-cyclohexanecarboxylic Acid AMCHA
Molecular Weight 178.18 g/mol 204.17 g/mol 186.21 g/mol 173.22 g/mol
logP (Predicted) ~1.8 ~2.1 ~0.5 ~0.9
Water Solubility Moderate High High High (pH-dependent)
Key Applications Pharmaceutical intermediates Enzyme studies, catalysis Neurological research Anticoagulant therapy

Research Implications

  • Fluorine’s Role : The difluoromethyl group balances lipophilicity and metabolic resistance, making it advantageous in drug design .
  • Conformational Effects : Fluorine substituents influence ring puckering and steric interactions, as seen in NMR studies of difluoro-cyclohexane derivatives .
  • Synthetic Challenges : Introducing difluoromethyl groups requires specialized fluorinating agents, unlike trifluoromethyl analogs, which have more established synthetic routes .

Biological Activity

1-(Difluoromethyl)cyclohexane-1-carboxylic acid (DFMCA) is a compound of increasing interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with DFMCA, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

DFMCA is characterized by the presence of a difluoromethyl group attached to a cyclohexane ring, with a carboxylic acid functional group. The compound's chemical formula is C8H11F2O2C_8H_{11}F_2O_2 and its CAS number is 1781320-56-6. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

The primary mechanism of action for DFMCA involves its interaction with specific biological targets, particularly enzymes and receptors involved in cellular signaling pathways. Research indicates that DFMCA may inhibit various kinases, which play crucial roles in cell proliferation and survival.

Target Enzymes

  • Transforming Growth Factor-β Activated Kinase (TAK1) : DFMCA has been shown to inhibit TAK1, leading to reduced signaling through pathways associated with inflammation and cancer progression.
  • Cyclooxygenases (COX) : Preliminary studies suggest that DFMCA may interact with COX enzymes, which are vital in the biosynthesis of prostaglandins involved in inflammation .

DFMCA exhibits several biochemical properties that enhance its potential as a therapeutic agent:

  • Solubility : The presence of the carboxylic acid group contributes to the compound's solubility in aqueous environments, facilitating its bioavailability.
  • Stability : The difluoromethyl group increases resistance to metabolic degradation, allowing for prolonged activity within biological systems.

Anticancer Activity

DFMCA has demonstrated promising anticancer activity in vitro. Studies have indicated that it can suppress the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The inhibition of TAK1 is particularly relevant as it leads to decreased activation of downstream signaling pathways that promote tumor growth.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are attributed to its ability to inhibit COX enzymes. By reducing prostaglandin synthesis, DFMCA may alleviate symptoms associated with inflammatory diseases .

Case Studies

Several studies have explored the biological effects of DFMCA:

  • Cell Line Studies : In experiments involving multiple myeloma cell lines, DFMCA exhibited significant cytotoxic effects at nanomolar concentrations, suggesting its potential as a therapeutic agent against hematological malignancies.
  • In Vivo Models : Animal studies have shown that DFMCA can reduce tumor size in xenograft models by modulating immune responses and inhibiting angiogenesis.
  • Pharmacokinetic Studies : Research on the pharmacokinetics of DFMCA indicates favorable absorption and distribution characteristics, which are critical for its effectiveness as a drug candidate.

Comparison with Similar Compounds

Compound NameMechanism of ActionBiological Activity
This compoundTAK1 inhibitionAnticancer, anti-inflammatory
3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic AcidUnknownPotentially anticancer
Pyrrole DerivativesVarious receptor interactionsAntibacterial

Q & A

Q. What are the optimal synthetic routes for 1-(Difluoromethyl)cyclohexane-1-carboxylic acid?

  • Methodological Answer : The synthesis typically involves trifluoromethylation of cyclohexane derivatives followed by carboxylation. A common approach includes:
  • Step 1 : Trifluoromethylation using reagents like CF3_3I under basic conditions (e.g., NaH) to introduce the difluoromethyl group.
  • Step 2 : Carboxylation via oxidation or CO2_2 insertion, often employing KMnO4_4 or catalytic carboxylation methods.
  • Purification : Recrystallization or column chromatography to isolate the product (yields ~60–75%) .
    Alternative routes may involve coupling reactions using HATU or EDCI for intermediate functionalization .

Q. How is the compound characterized using spectroscopic and analytical methods?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the cyclohexane backbone and substituents. The difluoromethyl group (-CF2H\text{-CF}_2\text{H}) shows distinct splitting patterns in 19^19F NMR (δ ~-80 to -100 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 191.1 for C8_8H12_{12}F2_2O2_2).
  • X-ray Crystallography : Resolves stereochemistry and ring conformation in solid-state studies .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Drug Precursor : Acts as a building block for fluorinated analogs of bioactive molecules (e.g., enzyme inhibitors or receptor modulators).
  • Structure-Activity Relationship (SAR) Studies : The difluoromethyl group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. Comparative assays with hydroxyl or trifluoromethyl derivatives (e.g., replacing -CF2H\text{-CF}_2\text{H} with -OH\text{-OH} or -CF3\text{-CF}_3) are critical for optimizing activity .

Advanced Research Questions

Q. How does the difluoromethyl group influence reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of -CF2H\text{-CF}_2\text{H} increases the electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols.
  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., DMF vs. THF solvents) using 19^19F NMR to track intermediates.
  • Computational Analysis : Density Functional Theory (DFT) calculations reveal transition-state stabilization due to fluorine’s inductive effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.